Cyclohexyl isocyanide

Catalog No.
S573469
CAS No.
931-53-3
M.F
C7H11N
M. Wt
109.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl isocyanide

CAS Number

931-53-3

Product Name

Cyclohexyl isocyanide

IUPAC Name

isocyanocyclohexane

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

InChI

InChI=1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2

InChI Key

XYZMOVWWVXBHDP-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1CCCCC1

Synonyms

Cyclohexane, isocyano-;Cyclohexaneisonitrile;BIO-FARMA BF001328;ISOCYANOCYCLOHEXANE;HANSA ISN-0519;CYCLOHEXYL ISOCYANIDE;CYCLOHEXYL ISONITRILE;Cyclohexyl #niso顤?cyanide

Canonical SMILES

[C-]#[N+]C1CCCCC1

Organic Synthesis:

  • Building Block

    Due to its unique structure and reactivity, cyclohexyl isocyanide serves as a crucial building block for the synthesis of various complex molecules. Its ability to form new carbon-carbon and carbon-nitrogen bonds makes it a versatile tool in constructing intricate organic structures. Source: Sigma-Aldrich, "Cyclohexyl isocyanide 98 931-53-3":

  • Targeted Reactions

    Its specific reactivity allows chemists to target specific functional groups in complex molecules, enabling selective modifications and creating desired chemical functionalities. Source: Procurenet Limited, "Cyclohexyl Isocyanide 98 - Versatile Chemical for Research and Synthesis":

Medicinal Chemistry:

  • Drug Discovery

    Cyclohexyl isocyanide plays a significant role in the discovery and development of novel drugs. Its involvement in the synthesis of diverse chemical libraries allows researchers to screen for potential drug candidates with specific therapeutic properties. Source: Sigma-Aldrich, "Cyclohexyl isocyanide 98 931-53-3":

  • Structure-Activity Relationships (SAR)

    By incorporating cyclohexyl isocyanide into molecules with known biological activity, researchers can study the impact of structural changes on their pharmacological properties. This knowledge helps them understand the structure-activity relationships (SAR) of potential drugs, leading to the design of more potent and selective therapeutics. Source: Sigma-Aldrich, "Cyclohexyl isocyanide 98 931-53-3":

Catalysis:

  • Reaction Efficiency: Cyclohexyl isocyanide can act as a catalyst or participate in catalytic cycles, accelerating the rate of various chemical reactions and improving their efficiency. This allows researchers to achieve desired transformations with lower energy input and reduced reaction times. Source: Procurenet Limited, "Cyclohexyl Isocyanide 98 - Versatile Chemical for Research and Synthesis":

Additional Research Applications:

Beyond the specific areas mentioned above, cyclohexyl isocyanide finds application in various other research fields, including:

  • Material science: Development of novel functional materials with specific properties.
  • Polymer chemistry: Synthesis of new polymers with tailored characteristics.
  • Chemical biology: Exploring the role of specific functional groups in biological processes.

Cyclohexyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a cyclohexyl group. Its chemical formula is C7H11N\text{C}_7\text{H}_{11}\text{N}, and it is recognized for its unique reactivity due to the presence of the isocyanide moiety, which features a carbon atom triple-bonded to a nitrogen atom. This compound is classified as an isocyanide, a class of compounds known for their distinctive properties and applications in organic synthesis and medicinal chemistry .

  • Cyclohexyl isocyanide is toxic if swallowed, inhaled, or absorbed through the skin [].
  • It is flammable and can irritate the eyes, skin, and respiratory system [].

The biological activity of cyclohexyl isocyanide has been explored through its interaction with specific enzymes. Notably, cyclohexyl-isocyanide hydratase is an enzyme that catalyzes the hydration of cyclohexyl isocyanide, indicating its potential role in biological processes . The compound's toxicity profile suggests that it may pose risks if ingested or inhaled, as it can cause irritation to skin and eyes .

Several synthetic methods have been developed for producing cyclohexyl isocyanide. The most favorable method involves the dehydration of N-cyclohexylformamide, which provides a straightforward pathway to obtain this compound. Other methods may include reactions involving phosgene or carbon monoxide with amines, but these approaches are less commonly employed due to safety concerns .

Cyclohexyl isocyanide has significant applications in organic synthesis, particularly in the preparation of complex organic molecules. It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, its ability to form stable complexes with transition metals makes it useful in coordination chemistry .

Research into the interactions of cyclohexyl isocyanide with other chemical entities has revealed its potential as a ligand in coordination complexes. Studies have shown that it can effectively coordinate with transition metals, influencing their reactivity and stability . Additionally, its interaction with biological systems through enzyme catalysis highlights its relevance in biochemical pathways .

Cyclohexyl isocyanide shares structural similarities with other isocyanides and related compounds. Below are some similar compounds along with a comparison highlighting the uniqueness of cyclohexyl isocyanide:

CompoundStructure TypeUnique Features
Phenyl isocyanideAromatic IsocyanideMore stable due to resonance; used in drug design.
Butyl isocyanideAliphatic IsocyanideLower boiling point; less steric hindrance than cyclohexyl.
Benzyl isocyanideAromatic IsocyanideExhibits different reactivity patterns due to aromaticity.
Cyclopentyl isocyanideCyclic IsocyanideSmaller ring size; different steric effects compared to cyclohexyl.

Cyclohexyl isocyanide's unique cyclic structure provides distinct steric and electronic properties that influence its reactivity and applications compared to other similar compounds.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

931-53-3

Wikipedia

Cyclohexyl isocyanide

Dates

Modify: 2023-08-15

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